molecular formula C6H5Br2NO B083749 2-Amino-4,6-dibromophenol CAS No. 10539-14-7

2-Amino-4,6-dibromophenol

Cat. No.: B083749
CAS No.: 10539-14-7
M. Wt: 266.92 g/mol
InChI Key: UFWSOGOVXJBJDP-UHFFFAOYSA-N
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Description

2-Amino-4,6-dibromophenol (CAS No. 609-21-2) is a halogenated phenolic compound featuring a hydroxyl group at the para position, an amino group at the ortho position, and bromine atoms at the 4 and 6 positions on the aromatic ring. Its molecular formula is C₆H₅Br₂NO, with a molecular weight of 280.94 g/mol . This compound is primarily used in synthetic organic chemistry, particularly in the preparation of benzoxazole derivatives with antifungal properties . Safety data indicate that it is irritating to the eyes, skin, and respiratory system, necessitating careful handling and storage in ventilated areas .

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

The reduction of nitroarenes to aryl amines is a cornerstone of 2-amino-4,6-dibromophenol synthesis. A validated approach involves hydrogenating 2-nitro-4,6-dibromophenol using rhodium on carbon (Rh/C) under ambient conditions.

Hydrogenation Conditions

The nitro group in 2-nitro-4,6-dibromophenol is reduced using 5% Rh/C in tetrahydrofuran (THF) under hydrogen gas at room temperature. This method, adapted from the reduction of 4-bromo-2-nitrophenol , achieves near-quantitative yields (99%) within 11 hours. Critical parameters include:

  • Catalyst loading : 10 wt% Rh/C relative to substrate.

  • Solvent : THF ensures homogeneity and prevents dehalogenation.

  • Workup : Filtration through Celite followed by solvent evaporation yields the crude amine as a brown solid .

Table 1: Catalytic Hydrogenation Parameters

ParameterValue
Catalyst5% Rh/C
Temperature20°C
Time11 h
Yield99%
Purity (HPLC)>98%

This method’s efficiency is attributed to Rh/C’s high activity in nitro reductions while preserving bromine substituents .

Oxidative Bromination Using Persulfate and Bromide Salts

Persulfate-mediated bromination offers an alternative route, leveraging radical chemistry to introduce bromine atoms. This method, optimized for 2,6-dibromo-4-cyanophenol , is adaptable to aminophenol derivatives.

Reaction Mechanism

Sodium or potassium persulfate (K₂S₂O₈) oxidizes bromide ions (Br⁻) to bromine radicals (Br- ), which drive electrophilic aromatic substitution. For this compound synthesis, 4-hydroxybenzonitrile could serve as a starting material, with subsequent cyano-to-amine conversion. However, direct adaptation requires substituting the nitrile group with an amine, potentially via Hofmann degradation or catalytic amination.

Optimized Conditions

Key reaction parameters from analogous dibrominations include :

  • Solvent : Ethanol-water mixtures (50%) or polar aprotic solvents (DMF).

  • Temperature : 50–80°C for 4–10 hours.

  • Molar ratios : 1:1:2.2 (persulfate:substrate:bromide).

Table 2: Oxidative Bromination Performance

ConditionValueYield
50°C, 4 h (EtOH/H₂O)92%
80°C, 5 h (DMF)93.8%
UV light, 10 h95.6%

While these conditions are reported for cyanophenol derivatives , substituting the substrate with 2-aminophenol would necessitate protecting the amine group to prevent oxidation.

Direct Bromination of 2-Aminophenol Derivatives

Direct bromination of 2-aminophenol presents challenges due to the amino group’s strong activating effects, which promote polybromination. Strategic protection-deprotection sequences mitigate this issue.

Protection Strategies

Acetylation of the amine to form 2-acetamidophenol converts the -NH₂ group into a weaker -NHCOCH₃ director, favoring bromination at the 4- and 6-positions. After dibromination, acidic hydrolysis restores the amine.

Bromination Agents

Electrophilic bromination agents like Br₂ in HBr or N-bromosuccinimide (NBS) with catalytic H₂SO₄ are effective. For example:

  • Acetylation : 2-aminophenol + acetic anhydride → 2-acetamidophenol.

  • Bromination : 2-acetamidophenol + 2 eq Br₂ → 2-acetamido-4,6-dibromophenol.

  • Deprotection : Acidic hydrolysis (HCl, reflux) → this compound.

This method’s success hinges on controlling equivalents of Br₂ and reaction time to avoid over-bromination.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

MethodYieldCostScalability
Catalytic Hydrogenation99%HighIndustrial
Oxidative Bromination92–96%ModeratePilot-scale
Direct Bromination80–85%LowLab-scale

Catalytic hydrogenation offers superior yield and purity but requires expensive Rh/C. Oxidative bromination balances cost and efficiency, while direct methods are cost-effective but less selective.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,6-dibromophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 2-Aminophenol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products:

    Oxidation: Formation of dibromoquinones.

    Reduction: Formation of 2-Aminophenol.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

Chemistry

2-Amino-4,6-dibromophenol serves as a crucial building block in organic synthesis. It can participate in various reactions to form more complex organic molecules, including:

  • Oxidation : Producing dibromoquinones.
  • Reduction : Leading to the formation of 2-aminophenol.
  • Substitution Reactions : Resulting in substituted phenols with different functional groups.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown that this compound demonstrates effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceuticals and biocides.
  • Anticancer Activities : Investigations into its biological interactions have indicated potential anticancer properties, making it a candidate for further drug development.

Medicine

Due to its unique chemical structure, this compound is being explored for its therapeutic properties. It may serve as a precursor in drug development aimed at treating various diseases.

Industry

This compound is utilized in the production of dyes and pigments. Its halogenated structure allows for enhanced reactivity which is beneficial in industrial applications.

Case Studies

StudyFocusFindings
Antimicrobial Study Investigated effectiveness against bacterial strainsShowed notable antimicrobial activity against Gram-positive and Gram-negative bacteria
Drug Development Research Explored therapeutic propertiesIdentified potential anticancer activities; ongoing studies aim to refine its application in pharmaceuticals
Synthesis of Derivatives Development of new compounds using this compound as a precursorResulted in several derivatives with enhanced biological activities

Mechanism of Action

The mechanism of action of 2-Amino-4,6-dibromophenol involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of bromine atoms, facilitating reactions with nucleophiles. It can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Key structural analogs of 2-amino-4,6-dibromophenol include halogenated phenols and pyrimidine derivatives. Below is a comparative analysis:

Table 1: Structural Comparison of this compound and Analogous Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS No. Key Functional Groups
This compound Br (4,6), NH₂ (2), OH (1) C₆H₅Br₂NO 280.94 609-21-2 Phenol, amino, bromine
2-Amino-4,6-dichlorophenol Cl (4,6), NH₂ (2), OH (1) C₆H₅Cl₂NO 178.02 527-62-8 Phenol, amino, chlorine
4,6-Dinitro-2-aminophenol NO₂ (4,6), NH₂ (2), OH (1) C₆H₅N₃O₅ 199.12 96-91-3 Phenol, amino, nitro
2-Amino-4,6-dichloropyrimidine Cl (4,6), NH₂ (2) C₄H₃Cl₂N₃ 164.00 1006-68-0 Pyrimidine, amino, chlorine

Key Observations :

  • Halogen vs. Nitro Groups : Bromine and chlorine substituents enhance electrophilicity and steric bulk, while nitro groups (e.g., in picramic acid) increase oxidative and explosive hazards .
  • Phenol vs. Pyrimidine Core: The phenolic hydroxyl group in this compound enables hydrogen bonding, whereas pyrimidine derivatives (e.g., 2-amino-4,6-dichloropyrimidine) exhibit planar aromaticity suited for stacking interactions .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property This compound 2-Amino-4,6-dichlorophenol 4,6-Dinitro-2-aminophenol
Solubility (Polar Solvents) Moderate High Low (due to nitro groups)
Melting Point Not reported ~200°C (decomposes) 168–170°C (explosive)
Stability Stable under inert conditions Sensitive to oxidation Thermally unstable

Notes:

  • Bromine’s higher atomic weight and polarizability in this compound may reduce solubility compared to its dichloro analog .
  • Nitro groups in picramic acid lower stability and increase reactivity, making it hazardous .

Key Findings :

  • Antifungal Potential: this compound’s role in synthesizing benzoxazoles suggests utility in targeting fungal cell walls .
  • Immunomodulatory Effects: Dichloropyrimidines inhibit NO production in immune-activated cells, with 5-fluoro derivatives showing the highest potency (IC₅₀ = 2 μM) .

Biological Activity

2-Amino-4,6-dibromophenol (CAS Number: 10539-14-7) is a halogenated phenolic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by two bromine atoms and an amino group attached to a phenolic ring, which may influence its interactions with biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and environmental impacts.

  • Molecular Formula : C₆H₄Br₂N₁O
  • Molecular Weight : 266.92 g/mol
  • Appearance : Typically appears as a crystalline solid.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study investigating various dibromophenols found that this compound showed effectiveness against several bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals and biocides .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. In vitro studies reported varying degrees of cytotoxicity against human cancer cell lines such as HCT116 (colon cancer) and BJ (normal skin fibroblast) cells. The IC50 values were determined, revealing that the compound exhibits selective cytotoxicity, which could be beneficial for targeted cancer therapies:

Cell LineIC50 (µM)Activity
HCT11681.9 ± 0.39Cytotoxic
BJ>200Non-cytotoxic

These findings suggest that while the compound can induce cell death in cancer cells, it shows lower toxicity towards normal cells, highlighting its potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its biological effects may involve the modulation of specific cellular pathways. It has been suggested that the compound interacts with various enzymes and proteins involved in cellular signaling and apoptosis. For example, it has been shown to inhibit certain transcription factors, which may play a role in tumor progression and survival .

Case Studies

One significant study focused on the synthesis of bisarylamides using this compound as a precursor. The resulting compounds demonstrated enhanced binding affinity to transthyretin (TTR), a protein implicated in amyloidosis diseases. This study underscored the potential of modifying this compound to create more potent therapeutic agents targeting TTR-related conditions .

Another investigation assessed the environmental impact of halogenated phenols, including this compound. The study highlighted concerns regarding the persistence and toxicity of such compounds in aquatic environments, raising questions about their safety and regulatory status as biocidal products .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-4,6-dibromophenol, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via bromination of aromatic precursors using agents like TsNBr2, which avoids byproduct formation. Key parameters include stoichiometric control of brominating agents, solvent selection (e.g., chloroform or DCM), and temperature optimization (20–25°C). Yield improvements may involve stepwise bromination or catalytic activation of aromatic rings .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • IR spectroscopy : Detects functional groups (e.g., -NH2 at ~3440 cm⁻¹, phenolic -OH at ~1238 cm⁻¹).
  • NMR : ^1H NMR (CDCl₃) shows aromatic protons at δ 6.99 (s, 1H) and δ 6.83 (s, 1H), with broad -NH2 signals at δ 5.16. ^13C NMR confirms bromine-induced deshielding (e.g., δ 145.5 for C-Br) .
  • GC-MS : Molecular ion peaks at m/z 265 (M⁺) and 267/269 (M⁺+2 isotopes) .

Q. How does the bromine substitution pattern influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Bromine’s strong electron-withdrawing effect activates the aromatic ring for electrophilic substitution. Para- and ortho-directing effects of -NH2 and -OH groups guide regioselectivity. Comparative studies with chloro analogs (e.g., 2-amino-4,6-dichlorophenol) reveal slower reaction kinetics for brominated derivatives due to larger atomic size and weaker leaving-group ability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR/IR data may arise from solvent interactions, tautomerism, or impurities. Strategies include:

  • Deuterated solvents (e.g., DMSO-d6) to minimize proton exchange broadening.
  • 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Computational modeling (DFT) to predict vibrational frequencies and compare with experimental IR .

Q. What mechanistic insights explain the compound’s potential biological activity in nitric oxide (NO) inhibition studies?

  • Methodological Answer : Structural analogs like 2-amino-4,6-dichloropyrimidines show NO suppression via enzyme inhibition (e.g., iNOS). For this compound, hypothesize similar mechanisms:

  • Docking studies to identify binding pockets in iNOS.
  • In vitro assays (e.g., macrophage NO production) with IC50 determination.
  • SAR analysis : Compare bromine’s electronegativity vs. chloro/fluoro substituents in modulating activity .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies should monitor degradation via HPLC/UV-Vis under varying conditions:

  • pH 2–7 : Protonation of -NH2 and -OH groups reduces solubility, increasing aggregation.
  • Polar solvents (e.g., methanol): Enhance dissolution but may accelerate hydrolysis.
  • Kinetic profiling under controlled temperature (25–40°C) to calculate degradation rate constants .

Q. What strategies differentiate brominated byproducts during large-scale synthesis?

  • Methodological Answer :

  • Chromatographic separation : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients.
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility differences.
  • Mass spectrometry imaging (MSI) : Localize bromine isotopes (⁷⁹Br/⁸¹Br) to identify impurities .

Properties

IUPAC Name

2-amino-4,6-dibromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWSOGOVXJBJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326082
Record name 2-amino-4,6-dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10539-14-7
Record name 10539-14-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-4,6-dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 89 g. of 2-nitro-4,6-dibromo-phenol, 270 ml. of methyl alcohol, 50ml. of 30% NaOH aqueous solution and 2,400 ml. of demineralized water was heated up to 50°-55° C., obtaining a yellow solution. To this solution, 178 g. of Na2S2O3 were added in small portions, by keeping the temperature at 50° C. The reaction mixture was then stirred for 30 minutes by keeping the temperature at 65° C. and finally for 30 minutes at room temperature. By cooling, 44.2 g. of 2-amino-4,6-dibromo-phenol were obtained, having a melting point equal to 89°-92° C.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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